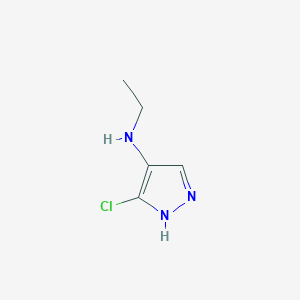

3-Chloro-N-ethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-chloro-N-ethyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-7-4-3-8-9-5(4)6/h3,7H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJUJIYSIHDIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-Chloro-N-ethyl-1H-pyrazol-4-amine with its closest structural analogs.

Substituent Effects on Physical Properties

*Yield inferred from similar synthetic procedures in .

Spectroscopic and Analytical Comparisons

- ¹H-NMR :

- MS/HRMS :

Key Research Findings

Substituent-Driven Reactivity : Chloro and ethyl groups enhance electrophilic substitution at position 4, while pyridinyl or aryl groups at position 1 stabilize resonance structures .

Solubility Trends : Trifluoromethyl analogs (e.g., ) exhibit higher lipophilicity (logP ~1.39) compared to chloro derivatives, impacting bioavailability.

Synthetic Limitations : Low yields in ethyl-substituted pyrazoles (e.g., 17.9% in ) suggest competing side reactions or steric hindrance during amine coupling.

Preparation Methods

Synthesis via Halogenation and Reductive Amination of Pyrazole Derivatives

One common route involves:

- Step 1: Starting from 4-nitropyrazole, halogenation and reduction under catalytic conditions yield 3-chloro-1H-pyrazol-4-amine hydrochloride.

- Catalysts: Platinum or palladium on carbon (Pt/C or Pd/C) are preferred catalysts for reductive chlorination, offering high selectivity (>95%) and yields (~96.8%).

- Reaction Conditions:

- Hydrogen atmosphere at 14 to 105 psia

- Temperature around 30°C

- Use of aqueous hydrochloric acid (less than 37% concentration)

- Advantages: High selectivity and yield compared to older methods using Pd/Al2O3 catalyst which gave lower yields (~58%) and more impurities.

- Process Monitoring: Hydrogen uptake rate is monitored to track reaction progress.

- Product Isolation: After reaction completion, the mixture is purged with nitrogen, filtered, and the product isolated by standard methods.

N-Ethylation of 3-Chloro-1H-pyrazol-4-amine

- Starting Material: 3-chloro-1H-pyrazol-4-amine or its derivatives such as N-(3-chloro-1H-pyrazol-4-yl)acetamide.

- Alkylating Agent: Ethyl bromide (EtBr) is commonly used for N-ethylation.

- Base: Strong bases like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) facilitate deprotonation and nucleophilic substitution.

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) are preferred for better solubility and reaction kinetics.

- Additives: Iodide salts such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction, reducing time to about 24 hours.

- Temperature: Heating at 50–70°C in a sealed reactor to prevent loss of volatile ethyl bromide improves yield and reaction rate.

- Reaction Outcome: Formation of this compound with good conversion rates.

Alternative Cyclization and Chlorination Route via Hydrazinopyridine Derivatives

- Cyclization: 3-hydrazinopyridine dihydrochloride is cyclized with alkyl methacrylates in the presence of alkali metal alkoxides in alkyl alcohol solvents at 25–80°C to form pyrazolidinone intermediates.

- Chlorination: The pyrazolidinone intermediate is chlorinated with chlorinating agents at 25–100°C to introduce the 3-chloro substituent.

- Oxidation: Subsequent oxidation converts the dihydro-pyrazole to the aromatic pyrazole ring.

- Hydrolysis and Decarboxylation: Hydrolysis of esters followed by decarboxylation (often copper(II) oxide catalyzed) yields the final pyrazole derivatives, which can be further N-ethylated.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Reductive chlorination | 4-nitropyrazole, Pt/C or Pd/C catalyst, HCl, H2, 30°C | High yield (96.8%), high selectivity (>95%) |

| N-Ethylation | 3-chloro-1H-pyrazol-4-amine, EtBr, NaH or NaOt-Bu, THF, KI additive, 50–70°C, sealed reactor | Efficient N-ethylation in ~24 h |

| Cyclization (alternative) | 3-hydrazinopyridine·dihydrochloride, alkyl methacrylate, alkali metal alkoxide, 25–80°C | Formation of pyrazolidinone intermediate |

| Chlorination | Chlorinating agent, 25–100°C | Introduction of 3-chloro substituent |

| Oxidation | Oxidant, 25–100°C | Aromatization to pyrazole ring |

| Hydrolysis & Decarboxylation | Hydrochloric acid, copper(II) oxide, polar aprotic solvent, 80–140°C | Removal of carboxylic acid group, final pyrazole |

Research Findings and Analytical Data

- Catalyst Efficiency: Pt/C catalyst shows superior activity and selectivity over Pd/Al2O3 in reductive chlorination, enabling lower HCl concentrations and shorter reaction times.

- Reaction Monitoring: Hydrogen uptake monitoring is critical for determining reaction completion in catalytic hydrogenation steps.

- Reaction Acceleration: Use of iodide additives in N-ethylation significantly reduces reaction time.

- Decarboxylation Specificity: Copper(II) oxide uniquely facilitates decarboxylation of pyrazole carboxylic acid intermediates, unlike other agents such as HCl or Pd trifluoroacetate.

- Purification: Standard chromatographic techniques (e.g., alumina column chromatography) are employed to purify intermediates and final products.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-N-ethyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, in analogous pyrazole derivatives, nitro groups are reduced using hydrogenation with palladium on carbon (Pd/C) under 40 psi H₂ pressure, yielding amines with ~73% efficiency . Reaction optimization includes:

- Solvent selection : Ethanol or DMSO is preferred for solubility and stability.

- Catalyst loading : 10% Pd/C is standard for nitro reductions.

- Temperature control : Reactions are conducted at 35–40°C to balance kinetics and side reactions .

Key intermediates (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) are characterized via and melting point analysis to confirm purity before proceeding .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Multi-technique validation is critical:

- : Aromatic protons appear at δ 8.6–8.9 ppm (pyridine ring), while ethyl groups show triplet splitting (δ 1.0–1.2 ppm, ) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., 237 [M+H]) confirm molecular weight .

- Melting point : Sharp ranges (e.g., 92–94°C) indicate purity . Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity) may signal impurities or tautomeric forms, requiring column chromatography (e.g., ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H NMR^1 \text{H NMR}1H NMR data for this compound derivatives?

Methodological Answer: NMR inconsistencies often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Pyrazole rings exhibit keto-enol tautomerism, altering proton environments. Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift equilibria, affecting splitting patterns .

- Dynamic exchange : Amine protons may broaden or split due to hydrogen bonding. Low-temperature NMR (−20°C) can "freeze" exchange processes for clearer spectra .

- Crystallography : Single-crystal X-ray diffraction (using SHELX or SIR97) provides definitive structural assignments, resolving ambiguities in solution-phase data .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are employed:

- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituted pyrazole carbon shows high electrophilicity (), favoring SNAr reactions .

- Solvent modeling : Polarizable Continuum Models (PCM) simulate solvent effects (e.g., DMSO enhances charge separation).

- Transition state analysis : Identifies steric hindrance from the ethyl group, which may slow substitution at the 4-position .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Target selection : Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., pyrazole-based inhibitors in –18).

- Assay protocols :

- Fluorescence polarization : Measures binding affinity to ATP-binding pockets.

- IC₅₀ determination : Dose-response curves using recombinant enzymes (e.g., 0.1–100 µM compound).

- Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation via LC-MS/MS .

- Structure-Activity Relationship (SAR) : Modify the ethyl or chloro groups to correlate substituent effects with potency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

- HPLC-MS pitfalls : Co-elution of impurities with similar values. Solutions:

- High-resolution MS (HRMS) : Differentiates by exact mass (e.g., Q-TOF instruments).

- Ion-pair chromatography : Adds heptafluorobutyric acid to improve separation of polar byproducts .

- NMR limitations : Low sensitivity for <1% impurities. Alternatives:

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric effects : The ethyl group at N-ethyl hinders coupling at the adjacent C-5 position, directing reactions to C-3 (chloro-substituted site).

- Electronic effects : The chloro group activates the pyrazole ring for Suzuki-Miyaura coupling, but Pd-catalyzed conditions must avoid β-hydride elimination (e.g., use SPhos ligand and K₃PO₄ base) .

- Computational validation : NBO analysis quantifies charge distribution, guiding catalyst selection (e.g., Pd(OAc)₂ for electron-deficient aryl halides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.